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Introduction
Protoplasts, plant or fungal cells devoid of their cell walls, are invaluable tools in modern

biological research and biotechnology. Their applications range from genetic transformation

and somatic hybridization to studies of cell wall synthesis and drug discovery. Driselase, a

multi-component enzyme mixture with cellulase, hemicellulase, and pectinase activities, is a

widely used and effective enzyme for the isolation of protoplasts from a variety of organisms.[1]

[2] The successful regeneration of these protoplasts into viable cells capable of division and, in

the case of plants, differentiation into whole organisms, is a critical step for many downstream

applications.

This document provides a detailed protocol for the regeneration of protoplasts isolated using

Driselase. It covers the essential steps from protoplast culture to the monitoring of cell wall

regeneration and initial cell divisions. The protocol is designed to be a comprehensive guide for

researchers, scientists, and drug development professionals.

Experimental Protocols
I. Preparation of Regeneration Media
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Successful protoplast regeneration is highly dependent on the composition of the culture

medium. The medium must provide osmotic support to the fragile protoplasts, supply essential

nutrients, and contain appropriate growth regulators to induce cell wall synthesis and cell

division. Below are representative media compositions for plant and fungal protoplast

regeneration.

Table 1: Composition of Protoplast Regeneration Media

Component
Plant Protoplast
Regeneration Medium
(Modified MS Medium)

Fungal Protoplast
Regeneration Medium
(YEPS Medium)[3]

Basal Salt Mixture
Murashige and Skoog (MS)

Medium
-

Carbon Source
Sucrose (10-30 g/L), Glucose

(10 g/L)
Sucrose (0.6 M)

Osmotic Stabilizer
Mannitol (0.4 - 0.6 M) or

Sucrose (0.4 - 0.6 M)

NaCl (0.75 M)[3] or KCl (1 M)

[1]

Plant Growth Regulators
2,4-D (0.5 mg/L), NAA (0.5

mg/L), TDZ (1.1 mg/L)[4]
Not applicable

Organic Acids
Casein Hydrolysate (100 mg/L)

[4]
-

Vitamins B5 Vitamins -

Gelling Agent (for solid/semi-

solid culture)

Agar (0.6-0.8%) or Alginate

(1.2-2.8%)[5][6]
Agar (0.8-1.5%)

pH 5.7 - 5.8 5.8 - 6.5

Other Components -
Yeast Extract (10 g/L),

Peptone (20 g/L)[3]

Note: The optimal concentrations of media components, especially plant growth regulators and

osmotic stabilizers, can be species- and even cultivar-dependent and may require optimization.

[7]
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II. Protoplast Culture and Regeneration
A. Liquid Culture

After isolation and purification, resuspend the protoplasts gently in the appropriate liquid

regeneration medium at a density of 1 x 10^4 to 1 x 10^6 protoplasts/mL.[8]

Dispense the protoplast suspension into sterile petri dishes or multi-well plates.

Seal the plates with parafilm and incubate in the dark or under low light conditions at 22-

28°C.

Monitor the protoplasts daily for signs of cell wall regeneration, which is indicated by a

change from a spherical to an oval or irregular shape.[9]

B. Embedding in Alginate

Embedding protoplasts in a semi-solid matrix like alginate can improve survival and division

rates for some species.[5][8]

Resuspend the purified protoplasts in a calcium-free regeneration medium containing

sodium alginate (1.2-2.8%).[5][6] The final protoplast density should be between 0.5–1 ×

10^6 protoplasts/mL.[5]

Dispense the protoplast-alginate mixture as droplets onto a petri dish containing the same

regeneration medium supplemented with 50-100 mM CaCl2.

Allow the droplets to solidify for 30-60 minutes to form beads or a thin layer.

Add liquid regeneration medium to the plate, seal, and incubate as described for liquid

culture.

III. Monitoring Protoplast Viability and Regeneration
A. Viability Staining

Fluorescein diacetate (FDA) staining is a common method to assess protoplast viability.
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Prepare a stock solution of FDA in acetone (5 mg/mL).

Dilute the stock solution 1:100 in the protoplast culture medium.

Add the diluted FDA solution to a small aliquot of the protoplast suspension.

Incubate for 5-10 minutes in the dark.

Observe under a fluorescence microscope. Viable protoplasts will exhibit bright green

fluorescence.

B. Cell Wall Staining

Calcofluor White M2R is a fluorescent stain that binds to cellulose and chitin, allowing for the

visualization of newly synthesized cell walls.[1]

Prepare a 0.1% (w/v) stock solution of Calcofluor White in distilled water.

Add a small drop of the Calcofluor White solution to the protoplast culture.

Incubate for 5-10 minutes.

Observe under a fluorescence microscope with a UV filter. A bright blue fluorescence around

the periphery of the protoplast indicates cell wall regeneration. The initial signs of cell wall

formation can be observed within a few hours to a few days of culture.[10][11]

Table 2: Quantitative Data on Protoplast Regeneration
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Organism
Source
Tissue

Protoplast
Yield
(protoplasts
/g FW)

Regeneratio
n
Frequency
(%)

Time to
First
Division

Reference

Arabidopsis

thaliana
Seedlings 2 x 10^6

Ws-2 ecotype

showed

highest

potential

~4-7 days [5][8]

Nicotiana

tabacum

(Tobacco)

Mesophyll Not specified

>90%

regenerate

cell walls

2-3 days [10]

Brassica

oleracea

(Cabbage)

Mesophyll
2.38 to 4.63 ×

10^6

Up to 23.5%

shoot

regeneration

Not specified

Eutypella sp.

(Fungus)
Mycelia

6.15 × 10^6

cells/mL
Up to 36% Not specified [3]

Fusarium

verticillioides

(Fungus)

Germinated

conidia

120 × 10^5

protoplast/mL
Not specified Not specified
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Figure 1. Experimental Workflow for Protoplast Regeneration

Protoplast Isolation

Protoplast Culture & Regeneration

Monitoring & Analysis

Outcome

Source Tissue
(e.g., Leaf, Mycelia)

Enzymatic Digestion
(Driselase)

Protoplast Purification
(Filtration & Centrifugation)

Culture in Regeneration Medium
(Liquid or Alginate)

Incubation
(Dark/Low Light, 22-28°C)

Viability Assessment
(FDA Staining)

Cell Wall Regeneration
(Calcofluor White Staining)

First Cell Division

Microcallus
Formation

Mycelial
Regeneration

Plantlet
Regeneration

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b13393941?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Figure 1. A flowchart illustrating the key steps involved in the regeneration of

protoplasts isolated using Driselase.

Signaling in Protoplast Regeneration
The regeneration of protoplasts is a complex process involving the coordinated action of

various signaling molecules. Plant hormones, particularly auxins and cytokinins, play a pivotal

role in inducing cell division and differentiation.[6][10] The ratio of auxin to cytokinin is critical in

determining whether the regenerating cells will form callus, roots, or shoots.[10] Additionally,

calcium signaling has been implicated in the regulation of protoplast fusion and regeneration

processes.[7]
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Figure 2. Conceptual Signaling in Protoplast Regeneration
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Caption: Figure 2. A conceptual diagram illustrating the interplay of key signaling components

during protoplast regeneration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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